3-[(3-Pyridinylmethyl)amino]propanohydrazide
Description
Properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-13-9(14)3-5-12-7-8-2-1-4-11-6-8/h1-2,4,6,12H,3,5,7,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLSWRTWXIYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Pyridinylmethyl)amino]propanohydrazide, also known as a pyridinylmethyl derivative, has garnered attention in the fields of medicinal chemistry and pharmacology for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazide functional group linked to a pyridinylmethyl moiety. Its chemical structure can be represented as follows:
This structure is crucial for its interactions with biological targets, influencing its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound has been shown to exhibit:
- Enzyme Inhibition : It inhibits various enzymes involved in metabolic pathways, which can be pivotal in treating diseases such as cancer and inflammation.
- Receptor Binding : The compound binds to specific receptors, modulating cellular responses that are critical in various physiological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated significant anticancer properties. For instance, in vitro assays against various cancer cell lines have shown promising results:
| Cell Line | Compound Concentration (µM) | IC50 Value (µM) |
|---|---|---|
| MCF7 | 0.5 | 12.50 |
| A549 | 0.3 | 26.00 |
These findings suggest that the compound possesses potent activity against breast and lung cancer cells, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine release. In vitro studies demonstrated that it significantly reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be leveraged for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. This highlights its potential utility as an antibacterial agent, particularly in the context of increasing antibiotic resistance .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
- Cell Line Studies : Research conducted on MCF7 and A549 cell lines revealed that the compound effectively induces apoptosis, leading to decreased cell viability.
- Inflammatory Disease Models : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, corroborating its anti-inflammatory effects.
- Antimicrobial Efficacy : The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
Comparison with Similar Compounds
3-(Phenylamino)propanohydrazide
- Structure: Features a phenylamino group instead of pyridinylmethyl.
- Reactivity : Reacts with aliphatic diketones (e.g., 2,4-pentanedione) to form pyrazole derivatives and with isocyanates to yield semicarbazides. These products cyclize into antimicrobial oxadiazoles or thiazoles under acidic conditions .
- Bioactivity : Oxadiazole derivatives exhibit antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .
- Key Difference: The pyridinylmethyl group in the target compound may enhance electron-withdrawing effects, altering cyclization pathways and bioactivity compared to phenylamino analogs .
3-(9H-Carbazol-9-yl)propanohydrazide
- Applications: Derivatives like (EZ)-N′-(4-chlorobenzylidene)-3-(9H-carbazol-9-yl)propanohydrazide show promise in neurodegenerative disorders due to high BBB permeability (predicted QPlogBB: 0.56) .
- Comparison : The pyridinylmethyl group may reduce π-π stacking interactions compared to carbazole but improve solubility in aqueous media .
Substituted Hydrazides with Heterocyclic Moieties
3-[(3,5-Dioxo-1,2,4-triazin-6-yl)amino]propanohydrazide
- Structure : Contains a triazinedione ring, a potent pharmacophore in kinase inhibitors.
- Bioactivity : The trifluoromethylphenylidene substituent in derivatives enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Key Difference : The pyridinylmethyl group in the target compound may offer a balance between hydrophilicity and target engagement compared to highly electronegative trifluoromethyl groups .
2-(4-Chlorophenoxy)-N'-(3-thienylmethylene)propanohydrazide
- Structure: Combines chlorophenoxy and thienyl groups, which confer redox activity.
- Applications : Thienyl derivatives are explored for antioxidant properties, with IC₅₀ values < 50 µM in DPPH radical scavenging assays .
Hydrazides with Bioisosteric Replacements
3-(4-Hydroxyphenyl)propanohydrazide
- Structure: Features a hydroxyphenyl group, a common bioisostere for phenol-containing drugs.
- Physicochemical Properties : Lower logP (1.2) compared to the pyridinylmethyl analog (predicted logP: 1.8), suggesting reduced membrane permeability but improved solubility .
- Applications : Used in prodrug designs for controlled release via hydrazone hydrolysis .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
